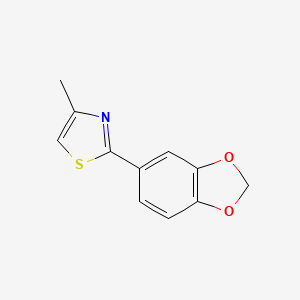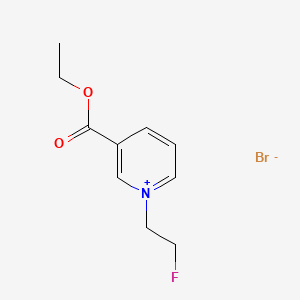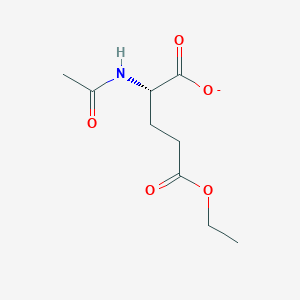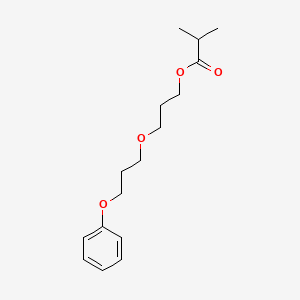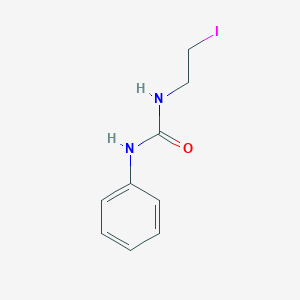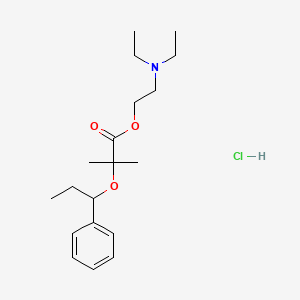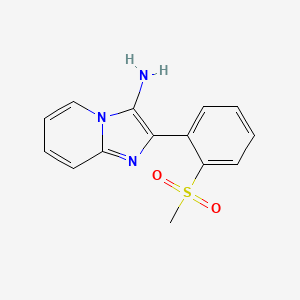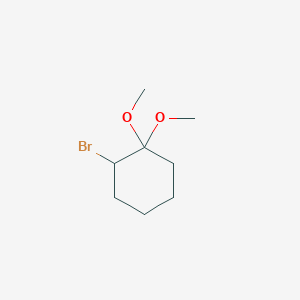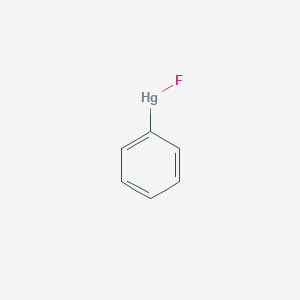
Mercury, fluorophenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury, fluorophenyl- is an organomercury compound that features a mercury atom bonded to a fluorophenyl group. Organomercury compounds are known for their unique chemical properties and applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the fluorophenyl group imparts specific reactivity and stability to the compound, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mercury, fluorophenyl- typically involves the reaction of mercury salts with fluorophenyl-containing reagents. One common method is the reaction of mercuric chloride (HgCl₂) with fluorophenyl lithium or fluorophenyl Grignard reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of mercury, fluorophenyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Mercury, fluorophenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) derivatives.
Reduction: Reduction reactions can convert mercury(II) compounds back to mercury(I) or elemental mercury.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield mercury(II) fluoride, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Mercury, fluorophenyl- has a wide range of applications in scientific research:
Biology: The compound is studied for its interactions with biological molecules, including proteins and nucleic acids, to understand its potential toxicological effects and therapeutic applications.
Medicine: Research explores its use in developing diagnostic agents and therapeutic compounds, especially in targeting specific biological pathways.
Industry: It is utilized in the production of advanced materials, such as catalysts and sensors, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of mercury, fluorophenyl- involves its interaction with various molecular targets. The mercury atom can form strong bonds with sulfur, nitrogen, and oxygen atoms in biological molecules, leading to the inhibition of enzyme activity and disruption of cellular processes. The fluorophenyl group can enhance the compound’s stability and specificity for certain targets, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Mercury, fluorophenyl- can be compared with other organomercury compounds, such as:
- Diallylmercury
- Di-o-anisyl mercury
- Di-m-fluorophenyl mercury
- Di-m- and di-p-chlorophenyl mercury
- Di-o-carbomethoxyphenyl mercury
- m-Fluorophenyl mercuric bromide
These compounds share similar structural features but differ in the substituents attached to the mercury atom. The presence of the fluorophenyl group in mercury, fluorophenyl- imparts unique reactivity and stability, distinguishing it from other organomercury compounds. This uniqueness makes it particularly valuable for specific applications in research and industry.
Properties
CAS No. |
456-37-1 |
|---|---|
Molecular Formula |
C6H5FHg |
Molecular Weight |
296.69 g/mol |
IUPAC Name |
fluoro(phenyl)mercury |
InChI |
InChI=1S/C6H5.FH.Hg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q;;+1/p-1 |
InChI Key |
UUQARTNSKIOFPC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Hg]F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-[1-[2-(Dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B14744143.png)
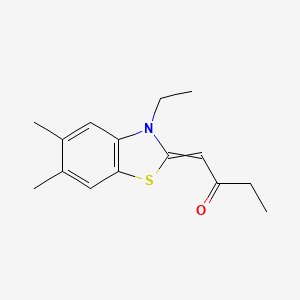
![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)
![N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide](/img/structure/B14744164.png)
